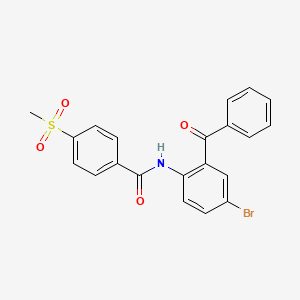
4-甲氧基-N-(2-((6-(吡啶-2-基氨基)哒嗪-3-基)氨基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of the pyridazine ring and the pyridine moiety makes this compound particularly interesting for various pharmacological and chemical applications.
科学研究应用
4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the pyridine moiety and the benzamide group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The reactions are usually carried out under inert atmospheres, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyridazine rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
作用机制
The mechanism of action of 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Pyridine derivatives: Compounds such as nicotinamide and pyridine-based pharmaceuticals.
Uniqueness
What sets 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide apart is its unique combination of the pyridazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design .
属性
IUPAC Name |
4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-15-7-5-14(6-8-15)19(26)22-13-12-21-17-9-10-18(25-24-17)23-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMIBQZVJNMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2480023.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)
![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2480039.png)




